molecular formula C8H6BrClF3N B13320159 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13320159
M. Wt: 288.49 g/mol
InChI Key: MKUGHVZRYBHOGN-UHFFFAOYSA-N
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Description

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6BrClF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of halogen and trifluoroethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to unique biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-chloroaniline: This compound is similar in structure but lacks the trifluoroethyl group.

    4-bromo-3-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group.

    2-chloro-4-(trifluoromethyl)aniline: This compound has a similar trifluoromethyl group but different positions of the halogen atoms.

Uniqueness

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both bromine and chlorine atoms along with the trifluoroethyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis, medicinal chemistry, and industrial processes.

Properties

Molecular Formula

C8H6BrClF3N

Molecular Weight

288.49 g/mol

IUPAC Name

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6BrClF3N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

MKUGHVZRYBHOGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC(F)(F)F)Br)Cl

Origin of Product

United States

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